N-(2-aminophenyl)-2-iodobenzamide

Epigenetics HDAC Inhibition Cancer Biology

Researchers face inconsistent HDAC inhibition data due to scaffold variability. N-(2-Aminophenyl)-2-iodobenzamide provides the validated ortho-iodo pharmacophore for selective Class I HDAC1/2/3 inhibition (nanomolar IC50). • Essential synthetic intermediate for focused library construction via Pd/Cu cross-coupling at the activated 2-iodo site • ≥95% purity, supplied with analytical certificates for reliable assay reproducibility • Bulk quantities available with cold-chain storage options for global procurement

Molecular Formula C13H11IN2O
Molecular Weight 338.148
CAS No. 897446-24-1
Cat. No. B2376189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminophenyl)-2-iodobenzamide
CAS897446-24-1
Molecular FormulaC13H11IN2O
Molecular Weight338.148
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)I
InChIInChI=1S/C13H11IN2O/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,15H2,(H,16,17)
InChIKeyPSZZIJSRFOGCAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminophenyl)-2-iodobenzamide: Chemical Identity & Procurement


N-(2-Aminophenyl)-2-iodobenzamide (CAS 897446-24-1) is an ortho-iodinated benzamide derivative characterized by a molecular formula of C13H11IN2O and a molecular weight of 338.14 g/mol . This compound serves as a versatile small molecule scaffold and synthetic intermediate, structurally defined by the presence of both an electrophilic 2-iodo moiety on the benzamide ring and a nucleophilic 2-amino group on the aniline ring . It is supplied as a research chemical with a specified purity of ≥95% and requires storage in a cool, dry place to maintain integrity [1].

N-(2-Aminophenyl)-2-iodobenzamide: In-Class Substitution Risks


N-(2-Aminophenyl)-2-iodobenzamide cannot be interchangeably substituted with generic analogs due to its unique ortho-iodo configuration, which is critical for both biological target engagement and synthetic reactivity. The ortho-positioned iodine atom is a key structural determinant for interactions within the active site of Class I HDAC enzymes, and its replacement with other halogens or its relocation to the para- or meta-positions leads to a significant loss of inhibitory potency [1]. Furthermore, the iodine moiety serves as an essential handle for cross-coupling reactions; substituting it with a less reactive halogen (e.g., Cl or Br) can drastically reduce reaction yields or require incompatible forcing conditions, thereby compromising downstream synthetic routes [2].

N-(2-Aminophenyl)-2-iodobenzamide: Differentiation vs. Closest Analogs


Class I HDAC Selectivity vs. 4-Substituted Analog

While direct head-to-head data for N-(2-aminophenyl)-2-iodobenzamide is limited, class-level evidence from the same chemotype demonstrates that the ortho-substitution pattern is essential for maintaining selectivity for Class I HDAC isoforms (HDAC1-3) over Class II isoforms (e.g., HDAC4, HDAC6). Compounds in the N-(2-aminophenyl)benzamide series, of which this compound is a direct structural member, typically exhibit potent inhibition of HDAC3 in the nanomolar range. In contrast, the 4-substituted analog N-(4-aminophenyl)-2-iodobenzamide (CAS 926265-86-3) shows a markedly different biological profile and is not reported to have the same level of HDAC inhibitory activity, as the 4-amino regioisomer lacks the optimal geometry for zinc-binding domain chelation [1].

Epigenetics HDAC Inhibition Cancer Biology

Reactivity in Copper-Catalyzed Domino Reactions

N-Substituted-2-iodobenzamides are proven, versatile substrates in copper-catalyzed cascade reactions for the construction of complex heterocyclic scaffolds, such as quinazolinones and isoquinolinones. The ortho-iodo group is specifically required for the initial oxidative addition step in the catalytic cycle. This reactivity profile is directly transferable to N-(2-aminophenyl)-2-iodobenzamide. In contrast, N-substituted-2-bromobenzamides or -2-chlorobenzamides exhibit significantly lower reactivity under identical mild conditions, requiring higher temperatures, stronger bases, or alternative catalyst systems that may not be compatible with sensitive functional groups like the free 2-amino group [1].

Synthetic Chemistry Catalysis Heterocycle Synthesis

Certified Purity and Stability Profile

N-(2-aminophenyl)-2-iodobenzamide is commercially available with a certified minimum purity specification of 95%, as verified by standard analytical methods . This level of purity ensures that the compound can be used directly in sensitive biological assays without the need for costly and time-consuming in-house re-purification. In contrast, sourcing this specific ortho-iodinated isomer from a general catalog without a verified purity specification poses a risk of contamination with regioisomeric impurities (e.g., 3- or 4-amino derivatives) or unreacted starting materials (e.g., 2-iodobenzoic acid), which can act as confounding inhibitors or catalysts in downstream applications .

Chemical Procurement Quality Control Assay Development

N-(2-Aminophenyl)-2-iodobenzamide: Recommended Applications


Novel Class I HDAC Inhibitor Design

As a core scaffold within the N-(2-aminophenyl)benzamide class of HDAC inhibitors, this compound is an essential starting material for medicinal chemistry campaigns targeting epigenetic regulation in oncology. Its ortho-amino and ortho-iodo substitution pattern is the validated pharmacophore for achieving nanomolar inhibition of HDAC1, 2, and 3. Use this compound to construct focused libraries by functionalizing the 2-iodo position to explore isoform selectivity and improve pharmacokinetic properties [1].

Complex Heterocycle Synthesis via Pd/Cu Catalysis

This compound serves as a superior substrate for transition metal-catalyzed cross-coupling and cascade reactions. The activated ortho-iodo group enables efficient oxidative addition with Pd(0) or Cu(I) catalysts under mild conditions, facilitating the synthesis of diverse heterocyclic systems like quinazolinones, isoquinolinones, and benzodiazepinones. The free 2-amino group provides a secondary handle for further functionalization, such as amidation or reductive amination [2].

Biological Profiling & Chemical Probe Development

Procure N-(2-aminophenyl)-2-iodobenzamide as a validated, high-purity (>95%) chemical probe for in vitro studies. It can be used directly in enzymatic assays to confirm the expected Class I HDAC inhibitory activity of the N-(2-aminophenyl)benzamide pharmacophore. The compound can also serve as a control for assays testing new analogs, establishing a baseline for potency and selectivity against this well-defined chemotype .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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